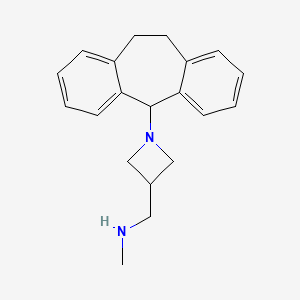

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene-

Description

This compound belongs to a class of tricyclic azetidine derivatives featuring a dibenzocyclohepten (dibenzo[a,d]cycloheptene) core fused to an azetidine ring substituted with a methylamino group at the 3-position. The dibenzocyclohepten moiety is structurally analogous to pharmacologically active compounds like carbamazepine and ADCI (5-aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine), which exhibit anticonvulsant and NMDA receptor antagonist activities .

The compound’s structural uniqueness lies in the methylamino-methylene substituent, which modulates electronic and steric properties. Quantum-chemical studies on related azetidine derivatives suggest that substituents significantly influence redox properties and ring-opening energetics, critical for DNA repair mechanisms .

Properties

CAS No. |

61450-42-8 |

|---|---|

Molecular Formula |

C20H24N2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-methyl-1-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine |

InChI |

InChI=1S/C20H24N2/c1-21-12-15-13-22(14-15)20-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3 |

InChI Key |

CDVZCMUXAWBBTO-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol (Intermediate)

- Starting Material: 5-dihydro dibenzocycloheptatriene (formula (1))

- Reagents and Conditions: Reacted with chloropropyl alcohol in the presence of excess n-butyl lithium in dry tetrahydrofuran (THF) at low temperatures (-15°C to -20°C).

- Process: After 4 hours, the reaction is quenched with water, and the organic layer is separated and distilled.

- Outcome: Crude 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol (formula (2)) is obtained, which upon high vacuum fractional distillation yields a pure product in 65-75% yield.

| Parameter | Details |

|---|---|

| Temperature | -15°C to -20°C |

| Solvent | Dry tetrahydrofuran |

| Reaction Time | 4 hours |

| Yield | 65-75% |

| Purification | High vacuum fractional distillation |

Conversion to Mesylate (or Tosylate, Besylate, Acetyl) Derivative

- Intermediate: 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol (2)

- Reagents and Conditions: Dissolved in dry THF, cooled to 0-5°C; triethylamine (1.5 equivalents) added, followed by dropwise addition of methane sulfonyl chloride (1.2 equivalents).

- Process: Reaction mixture warmed to room temperature, quenched with water, washed with brine, and solvent removed under reduced pressure.

- Outcome: Light yellow viscous mesylate derivative (formula (3)) obtained in 90-95% yield.

| Parameter | Details |

|---|---|

| Temperature | 0-5°C (addition), then room temp |

| Reagents | Triethylamine, methane sulfonyl chloride |

| Solvent | Dry tetrahydrofuran |

| Yield | 90-95% |

| Purification | Quenching, washing, solvent removal |

Nucleophilic Displacement with Methylamine

- Intermediate: Mesylate derivative (3)

- Reagents and Conditions: Reacted with methylamine solution in methanol (30%, 20 equivalents), refluxed at 65-70°C for 2 hours.

- Process: Solvent removed under reduced pressure; residue dissolved in water and acidified to pH 2-3 with concentrated HCl. Sequential isopropyl ether washes at pH 3, 6, and 7 are performed. The aqueous layer is then basified with ammonium hydroxide and extracted with dichloromethane. The organic layer is washed with water and brine, dried over sodium sulfate.

- Outcome: 5-(N-methyl-aminopropyl) dibenzocycloheptatriene (formula (4)) is obtained.

| Parameter | Details |

|---|---|

| Temperature | Reflux 65-70°C |

| Reagents | Methylamine in methanol (30%) |

| Reaction Time | 2 hours |

| pH Adjustments | Acidified to 2-3; washed at pH 3, 6, 7 |

| Extraction | Dichloromethane extraction |

| Purification | Washing, drying, charcoal treatment |

Formation of Final Product: Protriptyline Hydrochloride

- Intermediate: 5-(N-methyl-aminopropyl) dibenzocycloheptatriene (4)

- Reagents and Conditions: Treated with ether HCl and dichloromethane, cooled to 1-5°C.

- Process: Dichloromethane distilled under reduced pressure, residue co-distilled with ethyl acetate twice, stirred at room temperature for 5-6 hours to precipitate the product.

- Outcome: Protriptyline hydrochloride (formula (5)) is filtered, washed with ethyl acetate, and vacuum dried.

| Parameter | Details |

|---|---|

| Temperature | 1-5°C |

| Reagents | Ether HCl, dichloromethane, ethyl acetate |

| Reaction Time | 5-6 hours |

| Purification | Filtration, washing, vacuum drying |

Summary Table of Preparation Steps

| Step | Compound/Formulation | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol (2) | 5-dihydro dibenzocycloheptatriene + chloropropyl alcohol + n-butyl lithium in THF (-15 to -20°C) | 65-75 | High vacuum distillation for purity |

| 2 | Mesylate derivative (3) | Triethylamine + methane sulfonyl chloride in THF (0-5°C to RT) | 90-95 | Quenching, washing, solvent removal |

| 3 | 5-(N-methyl-aminopropyl) dibenzocycloheptatriene (4) | Methylamine (30% in methanol), reflux 65-70°C, acid/base workup | Not specified | Multiple pH adjustments and extractions |

| 4 | Protriptyline hydrochloride (5) | Ether HCl + dichloromethane, cooling, ethyl acetate washing | Not specified | Precipitation and vacuum drying |

Additional Research Findings and Notes

- The described synthetic route is noted for its simplicity, cost-effectiveness, and reliability, making it suitable for scale-up and industrial production of protriptyline hydrochloride and related derivatives.

- The use of mesylate as a leaving group is preferred due to its high reactivity and ease of displacement by methylamine.

- The purification steps involving multiple pH adjustments and solvent extractions enhance the purity and yield of the target amine intermediate.

- The final hydrochloride salt formation ensures improved stability and crystallinity of the product.

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the reagents used.

Scientific Research Applications

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares key properties of the target compound with analogs differing in azetidine substituents or core modifications:

*logP values estimated via computational methods (e.g., XLogP3 ).

Key Observations:

Pharmacological Activities

Anticonvulsant and NMDA Antagonism

- ADCI : Acts as a low-affinity NMDA receptor antagonist (IC₅₀ = 14 µM) with potent anticonvulsant activity (ED₅₀ = 8.9 mg/kg in mice). Lacks motor impairment at therapeutic doses.

- The methylamino group may modulate binding kinetics compared to ADCI’s imine moiety.

- Ethylamino Analog : Increased lipophilicity could enhance blood-brain barrier penetration, but steric effects might reduce NMDA affinity vs. methylamino derivatives.

Antidepressant and Sedative Activities

- 5H-Dibenzo[a,d]cycloheptene Derivatives : Compounds with 3-methylaminopropylidene substituents exhibit antidepressant and sedative effects. The target compound’s azetidine ring may mimic these activities with improved metabolic stability.

Biological Activity

Azetidine derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- (CAS Number: 73855-81-9) is of particular interest for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and molecular interactions.

The molecular formula of the compound is with a molecular weight of approximately 328.89 g/mol. It features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N2 |

| Molecular Weight | 328.89 g/mol |

| CAS Number | 73855-81-9 |

| LogP | 3.15570 |

| PSA | 29.26000 |

Antimicrobial Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, a related compound showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.21 µM . The mechanism involves binding interactions with critical residues in bacterial enzymes such as DNA gyrase, leading to effective inhibition of bacterial growth.

Cytotoxicity

In vitro assays have indicated that azetidine derivatives possess cytotoxic effects against several cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing promising results for compounds structurally related to azetidine . These findings suggest potential applications in cancer therapy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited selective action against Micrococcus luteus and some Gram-negative microorganisms, highlighting their potential as new antimicrobial agents .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions of azetidine derivatives with target enzymes. The most active compound displayed strong binding affinities through hydrogen bonds and Pi-Pi stacking interactions, which are crucial for its antibacterial activity .

Q & A

Basic: What are the recommended synthetic routes for synthesizing this azetidine derivative?

Methodological Answer:

The compound can be synthesized via multi-step condensation reactions, leveraging intermediates with structural similarities to tricyclic dibenzo[a,d]cycloheptene frameworks. For example:

- Step 1: Prepare the dibenzo[a,d]cyclohepten-5-ylidene intermediate using methods analogous to tricyclic tertiary amine synthesis (e.g., via Grignard addition or Friedel-Crafts alkylation) .

- Step 2: Introduce the methylamino-methylene-azetidine moiety through a nucleophilic substitution or Mannich-type reaction. A refluxing mixture of chloroacetic acid, sodium acetate, and methylamine derivatives in acetic anhydride/acetic acid (10:20 mL) at 120°C for 2–12 hours has been effective for similar heterocyclic systems .

Key Reaction Parameters (from analogous syntheses):

| Reaction Step | Solvent System | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclization | Acetic anhydride/AcOH | Sodium acetate | 57–68% | |

| Substitution | DMF/Ethanol | Sodium ethoxide | ~65% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Use a combination of NMR, IR, and mass spectrometry to confirm structural integrity:

- ¹H/¹³C NMR: Identify protons and carbons in the dibenzo[a,d]cycloheptene core (e.g., aromatic protons at δ 7.0–7.9 ppm, methylamino groups at δ 2.2–3.0 ppm) .

- IR Spectroscopy: Detect functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, NH stretches at 3,100–3,400 cm⁻¹) .

- Mass Spectrometry: Confirm molecular weight (e.g., molecular ion peaks at m/z 380–420 for similar derivatives) .

Example Spectral Data (from analogous compounds):

| Functional Group | NMR Shift (δ, ppm) | IR Peaks (cm⁻¹) |

|---|---|---|

| Aromatic CH | 6.5–7.9 | - |

| Methylamino | 2.24–2.37 | 3,173–3,436 |

| Nitrile (CN) | - | 2,209–2,219 |

Advanced: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:

Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states. For example:

- Reaction Path Search: Use software like GRRM or Gaussian to model intermediates and energy barriers in the azetidine ring formation .

- Data-Driven Optimization: Apply machine learning to analyze experimental parameters (e.g., solvent polarity, temperature) and predict optimal conditions. ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles .

Case Study:

A study on thiazolo-pyrimidine derivatives achieved a 68% yield by optimizing solvent ratios (acetic anhydride:acetic acid) via computational free-energy simulations .

Advanced: How to resolve discrepancies between experimental and computational data in mechanistic studies?

Methodological Answer:

- Step 1: Cross-validate computational models with isotopic labeling experiments (e.g., ¹³C tracing to track carbon migration in the azetidine ring).

- Step 2: Use sensitivity analysis to identify which computational parameters (e.g., solvent effects, entropy) most impact accuracy. For example, discrepancies in predicted vs. observed NH stretching frequencies may arise from neglecting hydrogen-bonding interactions in simulations .

- Step 3: Implement a feedback loop where experimental NMR/X-ray data refine computational force fields .

Advanced: What strategies are effective for studying substituent effects on the compound’s reactivity?

Methodological Answer:

- Comparative Synthesis: Synthesize analogs with substituents at the dibenzo[a,d]cycloheptene 10,11-positions (e.g., electron-withdrawing groups like CN or electron-donating groups like OCH₃). Monitor reaction rates via UV-Vis kinetics .

- DFT Calculations: Compare frontier molecular orbitals (HOMO/LUMO) of substituent variants to predict nucleophilic/electrophilic behavior. For example, a 4-cyanobenzylidene group increased electrophilicity in thiazolo-pyrimidine derivatives, accelerating cyclization .

Example Substituent Impact (from thiazolo-pyrimidine systems):

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 4-CN | 0.45 | 68 |

| 4-OCH₃ | 0.28 | 57 |

Advanced: How to design a robust protocol for stability testing under varying pH and temperature?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to buffered solutions (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC .

- Kinetic Modeling: Use the Arrhenius equation to extrapolate shelf-life at standard conditions (25°C). For tricyclic analogs, degradation followed first-order kinetics with activation energy (Eₐ) ~85 kJ/mol .

Stability Data Template (from safety guidelines):

| Condition | pH | Temperature (°C) | Half-Life (h) | Degradation Products |

|---|---|---|---|---|

| Acidic | 1.2 | 37 | 48 | Hydrolyzed azetidine |

| Neutral | 7.0 | 25 | 360 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.